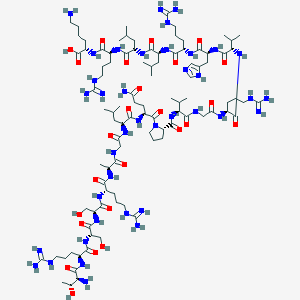
(R)-Acide pipéridine-1,3-dicarboxylique ester benzylique 1
Vue d'ensemble
Description
- (r)-Piperidine-1,3-dicarboxylic acid 1-benzyl ester is a chemical compound with a piperidine backbone, often used in organic synthesis and medicinal chemistry.
- Piperidine derivatives are valuable in pharmaceutical research due to their presence in a range of biologically active compounds.
Synthesis Analysis
- The synthesis of piperidine derivatives can be accomplished through various routes. For example, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, which are closely related to the compound , can be prepared from serine and terminal acetylenes, undergoing Claisen rearrangement to form piperidine derivatives (Acharya & Clive, 2010).
Molecular Structure Analysis
- The molecular structure of related piperidine compounds has been extensively studied. For instance, a study on diastereomeric complexes of piperidine-3-carboxylic acid revealed detailed insights into the crystal structure, confirming the chair conformation of piperidinium rings with carboxyl groups in equatorial positions (Bartoszak-Adamska et al., 2011).
Chemical Reactions and Properties
- Piperidine derivatives exhibit a variety of chemical behaviors. The synthesis of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) and their corresponding methyl esters, for instance, illustrates the reactivity and potential for forming diverse structures (Streiber et al., 2005).
Applications De Recherche Scientifique
Manipulation des protéines
Le composé peut être utilisé dans diverses manipulations de protéines avec de l'ester benzylique d'acide glutamique codé génétiquement . Cela comprend les modifications spécifiques de site des protéines, la pyroglutamation N-terminale, le confinement du Glu dans le site actif d'une protéine toxique et la dotation des protéines d'un chélateur métallique d'acide hydroxamique et d'un manche réactif polyvalent d'acylhydrazide .
Conception de médicaments
Les composés contenant de la pipéridine, tels que « (R)-Acide pipéridine-1,3-dicarboxylique ester benzylique 1 », représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments . Ils sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .
Synthèse de pipéridines biologiquement actives
Le composé pourrait potentiellement être utilisé dans la synthèse de pipéridines biologiquement actives . Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .
Applications pharmacologiques
Les dérivés de la pipéridine se sont avérés avoir diverses applications pharmacologiques . Par conséquent, « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments ayant des effets thérapeutiques différents.
Couplages croisés de Suzuki-Miyaura
Bien que cette application ne soit pas directement liée à « this compound », il convient de noter que les composés d'ester benzylique sont souvent utilisés dans les couplages croisés de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium, qui est utilisée pour synthétiser des liaisons carbone-carbone.
Hydrogénation asymétrique
Encore une fois, sans lien direct avec le composé spécifique, les composés d'ester benzylique sont souvent utilisés dans l'hydrogénation asymétrique catalysée au ruthénium . Il s'agit d'un type de réaction utilisé pour créer des molécules chirales, qui sont importantes dans le domaine des produits pharmaceutiques.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as benzyl benzoate have been shown to exert toxic effects on the nervous system of parasites .
Mode of Action
It’s likely that the compound interacts with its targets through a similar mechanism as benzyl benzoate, which exerts toxic effects on the nervous system of parasites, resulting in their death .
Biochemical Pathways
For instance, benzyl benzoate, a related compound, is known to disrupt the functioning of the nervous system in parasites .
Pharmacokinetics
For instance, benzyl benzoate is known to be lethal to mites and is useful in the treatment of scabies .
Result of Action
Similar compounds, such as benzyl benzoate, are known to exert toxic effects on the nervous system of parasites, resulting in their death .
Action Environment
Similar compounds, such as benzyl benzoate, are known to be effective under a variety of conditions .
Propriétés
IUPAC Name |
(3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPIVZNYJKKDM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353064 | |
| Record name | (r)-piperidine-1,3-dicarboxylic acid 1-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160706-62-7 | |
| Record name | 1-(Phenylmethyl) (3R)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160706-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-piperidine-1,3-dicarboxylic acid 1-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160706-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)


![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)


![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)





